N-([2,2'-bifuran]-5-ylmethyl)-5-bromofuran-2-carboxamide
Description
N-([2,2'-Bifuran]-5-ylmethyl)-5-bromofuran-2-carboxamide is a bifuran-derived carboxamide featuring a 5-bromofuran moiety linked via a methylene bridge to the 5-position of a [2,2'-bifuran] core. Bifuran-based compounds are of interest in medicinal and materials chemistry due to their π-conjugated systems and modifiable substituents, which influence electronic properties and biological activity .
Properties
IUPAC Name |
5-bromo-N-[[5-(furan-2-yl)furan-2-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO4/c15-13-6-5-12(20-13)14(17)16-8-9-3-4-11(19-9)10-2-1-7-18-10/h1-7H,8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFNKXHUVBGVAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(O2)CNC(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,2’-bifuran]-5-ylmethyl)-5-bromofuran-2-carboxamide typically involves the reaction of 2,2’-bifuran with bromine to introduce the bromine atom at the 5-position. This is followed by the formation of the carboxamide group through the reaction with an appropriate amine. The reactions are often carried out under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis, which has been shown to be effective in producing amide derivatives containing furan rings. This method involves the use of coupling reagents such as DMT/NMM/TsO− or EDC, and the reactions are carried out in a microwave reactor to optimize reaction time and yield .
Chemical Reactions Analysis
Types of Reactions
N-([2,2’-bifuran]-5-ylmethyl)-5-bromofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The bromine atom can be reduced to form the corresponding furan derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Furan derivatives without the bromine atom.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
N-([2,2’-bifuran]-5-ylmethyl)-5-bromofuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The exact mechanism of action of N-([2,2’-bifuran]-5-ylmethyl)-5-bromofuran-2-carboxamide is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
Bifuran Carboxamides with Different Substituents
The substitution pattern on the bifuran core significantly impacts physicochemical and biological properties. For example:
- 5'-(4-Chlorophenyl)-2,2'-bifuran-5-carboxamide () replaces the bromofuran moiety with a chlorophenyl group.
- N-Hexyl-2,2'-bifuran-3,3'-dicarboximide (BFI-H, ) replaces the carboxamide with a dicarboximide group and introduces a hexyl chain, improving solubility in nonpolar solvents.
Table 1: Structural and Functional Comparison
Furan Carboxamides with Varying Halogen Substituents
Halogenation at the 5-position of the furan ring modulates electronic effects:
- 5-(4-Nitrophenyl)furan-2-carboxylic Acid () replaces bromine with a nitro group, increasing acidity and redox activity.
Table 2: Electronic Effects of Substituents
Bifuran Derivatives with Different Functional Groups
Functional groups dictate reactivity and applications:
- 5-Bromofuran-2-sulfonamides () exhibit antimicrobial activity but differ from carboxamides in hydrogen-bonding capacity.
Table 3: Functional Group Influence
Effect of Substituent Position on Bifuran Core
Substituent position alters conjugation and steric effects:
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